Product packaging for D-6-Hydroxynorleucine(Cat. No.:)

D-6-Hydroxynorleucine

Cat. No.: B1579125
M. Wt: 163.17
Attention: For research use only. Not for human or veterinary use.
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Description

D-6-Hydroxynorleucine is a non-proteinogenic, D-configuration amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . Also known as (2S)-2-amino-6-hydroxyhexanoic acid, this compound is characterized by a six-carbon backbone featuring a hydroxyl group at the 6-position and an amino group at the 2-position . As a hydroxy amino acid analog, it serves as a valuable building block and intermediate in organic synthesis and biochemical research. It is particularly useful for studying the structure-activity relationships of amino acids and enzymes, such as L-asparaginase, with which it is known to interact . Researchers utilize this compound to probe metabolic pathways and enzyme mechanisms, given its potential to mimic natural amino acids. This compound is supplied as a solid and is soluble in water . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Weight

163.17

Origin of Product

United States

Synthetic Methodologies for D 6 Hydroxynorleucine

Chemical Synthesis Approaches to D-6-Hydroxynorleucine

Traditional organic chemistry provides several pathways to synthesize 6-hydroxynorleucine. These methods often produce a racemic mixture (an equal mix of D- and L-isomers) which then requires resolution, or they employ chiral starting materials to guide the stereochemistry of the final product.

A common and readily available precursor for the synthesis of racemic 6-hydroxynorleucine is 5-(4-hydroxybutyl)hydantoin. dss.go.thnih.govrsc.orgnih.govnih.govresearchgate.net The hydrolysis of this hydantoin (B18101) derivative yields DL-6-Hydroxynorleucine, providing the basic carbon skeleton of the target molecule. dss.go.thnih.gov This racemic mixture serves as the crucial starting point for subsequent resolution steps, particularly in chemoenzymatic strategies designed to isolate one enantiomer.

Another synthetic strategy involves starting from L-lysine. researchgate.netresearchgate.net This approach leverages a pre-existing chiral center to influence the final product's stereochemistry. Although L-lysine is the typical starting material, this route highlights the use of readily available amino acids as foundational blocks for creating more complex, non-natural derivatives like 6-hydroxynorleucine. researchgate.net

Rearrangement reactions represent a powerful tool in organic synthesis for restructuring a molecule's carbon framework. thermofisher.comnumberanalytics.com A specific strategy has been reported for the synthesis of 6-hydroxynorleucine from L-lysine that involves the rearrangement of an N-nitrosodichloroacetamide group. researchgate.netresearchgate.net This method effectively replaces the side chain's nitrogen atom in lysine (B10760008) with a hydroxyl group, yielding the desired 6-hydroxynorleucine structure in a sequence that requires only a single purification step. researchgate.net

Selective functionalization is another key principle, allowing chemists to modify one specific part of a molecule while leaving others untouched. acs.orgrsc.org In the context of this compound synthesis, the most significant application of selective functionalization occurs in biocatalytic resolution, where an enzyme selectively modifies one enantiomer in a racemic mixture. dss.go.ththieme-connect.de

Biocatalytic and Chemoenzymatic Synthesis of Chiral this compound

Biocatalysis and chemoenzymatic synthesis combine the precision of enzymes with the practicality of chemical reactions, offering highly selective and efficient routes to enantiomerically pure compounds. mdpi.commdpi.com These methods are particularly advantageous for producing chiral molecules like this compound, as they operate under mild conditions, which minimizes side reactions such as racemization and epimerization that can occur in purely chemical processes. dss.go.th

A prominent chemoenzymatic pathway to obtain enantiomerically pure 6-hydroxynorleucine starts with the chemical hydrolysis of 5-(4-hydroxybutyl)hydantoin to produce racemic 6-hydroxynorleucine. rsc.orgnih.govnih.govnih.gov This racemic mixture then undergoes a kinetic resolution process catalyzed by an enzyme. The core of this strategy is the use of a stereoselective enzyme that acts on only one of the two enantiomers present.

This approach is widely used for the large-scale production of L-6-hydroxynorleucine, an intermediate for the antihypertensive drug Omapatrilat. nih.govmdpi.comscispace.com The process involves the selective removal of the D-isomer from the racemic mixture, which allows for the isolation of the highly pure L-isomer. rsc.orgresearchgate.netnih.gov The D-isomer is not discarded but is converted into a useful keto acid intermediate, which can be subsequently transformed back into the desired L-isomer, thereby achieving a theoretical yield of nearly 100% for the L-enantiomer from the initial racemic mixture. rsc.orgnih.govnih.govftb.com.hr

Enzyme-catalyzed transformations are central to the stereoselective synthesis of 6-hydroxynorleucine. The kinetics of these biotransformations are optimized to achieve high yields and enantiomeric purity. For instance, the reductive amination of 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine using glutamate (B1630785) dehydrogenase can be completed in approximately 3 hours at a high substrate concentration (100 g/L), demonstrating efficient biotransformation kinetics. dss.go.thrsc.orgmdpi.comnih.gov

Enzyme-Catalyzed Transformations and Biotransformation Kinetics

Role of D-Amino Acid Oxidase in Racemic Mixture Resolution

The enzyme D-amino acid oxidase (DAAO) plays a pivotal role in the resolution of racemic 6-hydroxynorleucine. nih.govthieme-connect.ded-aminoacids.com Sourced from organisms like the yeast Trigonopsis variabilis or from porcine kidney, DAAO is highly specific for D-amino acids. dss.go.thnih.govresearchgate.netftb.com.hrresearchgate.net In a racemic mixture of 6-hydroxynorleucine, DAAO selectively catalyzes the oxidative deamination of the D-isomer (this compound) into its corresponding α-keto acid, 2-keto-6-hydroxyhexanoic acid, and ammonia (B1221849). dss.go.thscispace.com

This enzymatic conversion effectively removes the D-enantiomer from the mixture, leaving behind the L-enantiomer (L-6-hydroxynorleucine) with very high enantiomeric purity. dss.go.thnih.govresearchgate.net This kinetic resolution is a cornerstone of the chemoenzymatic synthesis route. The resulting 2-keto-6-hydroxyhexanoic acid can then be converted into L-6-hydroxynorleucine through a second enzymatic step involving reductive amination, often catalyzed by an amino acid dehydrogenase like glutamate dehydrogenase. dss.go.thnih.govnih.govresearchgate.net This two-enzyme system allows for the complete conversion of a racemic starting material into a single, desired L-enantiomer with high yields and exceptional optical purity. nih.govresearchgate.net

The following table summarizes the results from various biocatalytic processes for resolving racemic 6-hydroxynorleucine to produce the L-enantiomer, highlighting the efficiency of D-amino acid oxidase in this process.

Starting MaterialKey EnzymesProductYieldEnantiomeric Excess (e.e.)Reference
Racemic 6-hydroxynorleucineD-amino acid oxidase, Glutamate dehydrogenaseL-6-hydroxynorleucine98%99.5% dss.go.thnih.govresearchgate.net
Racemic 6-hydroxynorleucineD-amino acid oxidase, Glutamate dehydrogenaseL-6-hydroxynorleucine97%99.8% rsc.orgmdpi.comnih.gov
2-keto-6-hydroxyhexanoic acidGlutamate dehydrogenase, Glucose dehydrogenaseL-6-hydroxynorleucine89-92%>99% dss.go.th
Racemic 6-hydroxynorleucineD-amino acid oxidase2-keto-6-hydroxyhexanoic acid + L-6-hydroxynorleucine------ nih.govresearchgate.netftb.com.hr

Applications of Glutamate Dehydrogenase in Reductive Amination

Glutamate dehydrogenase (GDH) has been effectively utilized for the synthesis of L-6-hydroxynorleucine via the reductive amination of a keto acid precursor. mdpi.com Specifically, glutamate dehydrogenase from beef liver has been a primary enzyme of choice for this biotransformation. nih.govcapes.gov.br The reaction involves the conversion of 2-keto-6-hydroxyhexanoic acid into L-6-hydroxynorleucine with ammonia and the cofactor NADH. mdpi.com This enzymatic process is highly efficient, achieving high yields and exceptional optical purity. nih.govcapes.gov.br

Two main strategies have been developed to supply the necessary 2-keto-6-hydroxyhexanoic acid substrate:

Chemical Synthesis followed by Enzymatic Conversion: In this route, the 2-keto-6-hydroxyhexanoic acid is first synthesized through chemical methods. It is then used as the substrate for the GDH-catalyzed reductive amination. ftb.com.hr This approach has demonstrated yields of approximately 89-92% and an enantiomeric excess (e.e.) greater than 99% for L-6-hydroxynorleucine. nih.govftb.com.hr

Enzyme SourceSubstrateProductYieldEnantiomeric Excess (e.e.)Reference
Beef Liver GDH2-Keto-6-hydroxyhexanoic acidL-6-Hydroxynorleucine89%>99% nih.gov
Beef Liver GDHRacemic 6-hydroxynorleucine (with D-amino acid oxidase)L-6-Hydroxynorleucine91-98%>99% nih.gov, capes.gov.br
Exploration of Other Aminotransferases and Dehydrogenases

Beyond glutamate dehydrogenase, researchers have explored other enzymes for the synthesis of 6-hydroxynorleucine and related chiral amino acids. mdpi.com

Branched-Chain Aminotransferase (BCAT): An asymmetric synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid has been demonstrated using a branched-chain aminotransferase from Escherichia coli. lookchem.comresearchgate.net This reaction utilized L-glutamate as the amino group donor. lookchem.com BCATs are known to have different substrate specificities compared to GDH, offering alternative biocatalytic options. researchgate.net

Phenylalanine Dehydrogenase (PDH): While not used directly for 6-hydroxynorleucine, a modified phenylalanine dehydrogenase from Thermoactinomyces intermedius was successfully employed in the reductive amination of a different keto acid to produce (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, another key building block for Omapatrilat. mdpi.comnih.govresearchgate.net This demonstrates the potential of other amino acid dehydrogenases in synthesizing structurally similar amino acids. dss.go.th

D-Amino Acid Oxidase (DAAO): This enzyme is crucial to the highly efficient deracemization process. Sourced from porcine kidney or the yeast Trigonopsis variabilis, DAAO selectively converts the unwanted D-enantiomer of 6-hydroxynorleucine into the corresponding α-keto acid, which can then be converted to the desired L-enantiomer. ftb.com.hrnih.govnih.gov

L-Lysine ε-Aminotransferase (LAT): For the synthesis of other complex intermediates, novel enzymes like an L-lysine ε-aminotransferase from Sphingomonas paucimobilis have been discovered and utilized, showcasing the broad toolkit of enzymes available for creating chiral amines. nih.govnih.gov

Strategies for Cofactor Regeneration in Biocatalytic Systems

The reductive amination reactions catalyzed by dehydrogenases are dependent on the expensive nicotinamide (B372718) cofactor NADH. mdpi.com For these processes to be economically viable on an industrial scale, the oxidized cofactor (NAD+) must be continuously regenerated back to its active form, NADH. illinois.edunih.gov The most common and effective method is the enzyme-coupled or substrate-coupled approach, where a second enzyme and a sacrificial co-substrate are used. sciepublish.comresearchgate.net

Key regeneration systems used in the synthesis of 6-hydroxynorleucine and related compounds include:

Glucose Dehydrogenase (GDH): An enzyme, typically from Bacillus megaterium, is paired with the main reaction. mdpi.com It oxidizes glucose to gluconic acid, and in the process, reduces NAD+ to NADH. mdpi.comresearchgate.net This system is highly efficient and widely used. researchgate.net

Formate (B1220265) Dehydrogenase (FDH): This enzyme, often from yeast like Candida boidinii, catalyzes the oxidation of formate to carbon dioxide. illinois.edu This reaction is effectively irreversible and provides the reducing equivalents to convert NAD+ to NADH. mdpi.com It has been successfully used in the synthesis of Omapatrilat intermediates. mdpi.comsciepublish.com

The integration of these regeneration systems is critical for driving the main reaction to completion and minimizing production costs. illinois.edu

Regeneration EnzymeSacrificial SubstrateByproductCofactor RegeneratedReference
Glucose Dehydrogenase (GDH)D-GlucoseGluconic acidNADH mdpi.com, researchgate.net
Formate Dehydrogenase (FDH)FormateCarbon Dioxide (CO₂)NADH mdpi.com, sciepublish.com, illinois.edu

Optimization of Biocatalytic Reaction Conditions and Reactor Design

To maximize productivity and efficiency, significant effort is placed on optimizing reaction parameters and reactor design.

Reaction Condition Optimization:

Substrate Concentration: The enzymatic synthesis of L-6-hydroxynorleucine has been successfully demonstrated at high substrate concentrations, reaching up to 100 g/L. mdpi.comftb.com.hr Operating at high concentrations is a key aspect of process intensification, as it reduces reactor volume and downstream processing costs.

Reaction Time: The biocatalytic conversion is often rapid. For instance, the reductive amination of 2-keto-6-hydroxyhexanoic acid was reported to be complete in approximately 3 hours. mdpi.comftb.com.hr

pH and Temperature: As with all enzymatic processes, pH and temperature are critical parameters that must be optimized for each specific enzyme system to ensure maximum activity and stability. For a related PLP-dependent enzyme, an optimal pH of 7.0 was identified. nih.gov

Yield and Purity: Through optimization, these processes consistently achieve high chemical yields (92-98%) and near-perfect stereoselectivity (>98% e.e.). mdpi.comftb.com.hr

Reactor Design:

Batch Reactors: The synthesis of L-6-hydroxynorleucine and its intermediates has been scaled up to the kilogram scale using large batch reactors. researchgate.net For example, the synthesis of an intermediate was performed in a 180 L batch. researchgate.net

Fixed-Bed Reactors: For continuous manufacturing and improved process economics, immobilized enzymes in fixed-bed or packed-bed reactors (PBRs) are a preferred configuration. d-nb.infoscribd.com Immobilization allows for easy separation of the biocatalyst from the product stream and enables catalyst reuse over multiple cycles, which is a cornerstone of industrial biocatalysis. wiley-vch.de

Membrane Reactors: Nanofiltration membrane reactors have been used to retain co-immobilized enzymes (like a dehydrogenase and a cofactor-regenerating enzyme) for the continuous production of other chiral molecules, a design that could be applied to 6-hydroxynorleucine synthesis. sciepublish.com

Development of Novel Synthetic Routes and Process Intensification for this compound Production

The evolution of synthetic strategies for 6-hydroxynorleucine highlights a clear trend towards more efficient, sustainable, and integrated processes.

Novel Synthetic Routes: The most significant development was the shift from multi-step chemical syntheses to integrated chemoenzymatic routes. The pinnacle of this is the deracemization process starting from racemic 6-hydroxynorleucine. ftb.com.hrnih.gov This route combines the stereoselective oxidation of the D-enantiomer by D-amino acid oxidase with the reductive amination of the resulting keto acid by glutamate dehydrogenase, all within a single pot. ftb.com.hrnih.gov This elegant strategy bypasses the need for a separate synthesis of the keto-acid precursor and maximizes atom economy by converting the entire racemic starting material into a single, optically pure enantiomer. capes.gov.brftb.com.hr

Process Intensification (PI): Process intensification refers to the development of technologies that are substantially smaller, cleaner, safer, and more energy-efficient than their conventional counterparts. polimi.itorientjchem.org Several PI strategies are evident in the developed synthesis of L-6-hydroxynorleucine:

Integrated Reactions: Combining multiple reaction steps into one pot, such as the deracemization process, is a prime example of functional process intensification. d-nb.info

High-Concentration Reactions: Operating at high substrate loads (e.g., 100 g/L) minimizes the use of solvents and the size of the required reactors. ftb.com.hr

Whole-Cell Biocatalysis: The use of recombinant whole-cell catalysts, such as expressing a dehydrogenase in a host like Pichia pastoris that also contains a native cofactor regeneration system (formate dehydrogenase), simplifies the process by containing both necessary enzymes within a single, self-regenerating catalyst. mdpi.com

Advanced Reactor Technology: Moving from traditional batch reactors to continuous flow systems, such as packed-bed reactors with immobilized enzymes or microreactors, represents a structural intensification that can dramatically increase space-time yield and process control. d-nb.infocup.edu.cn

D 6 Hydroxynorleucine As a Precursor in Advanced Chemical and Biochemical Synthesis

Application in Peptide Synthesis Research

In the realm of peptide synthesis, D-6-hydroxynorleucine and its derivatives are valuable components for creating novel peptides with enhanced properties. chemimpex.com The incorporation of this non-natural amino acid can influence the peptide's structure, stability, and biological function. chemimpex.comnih.gov

One common strategy involves the use of Nα-Fmoc-6-hydroxynorleucine in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc (fluorenylmethoxycarbonyl) protecting group is essential for selectively protecting the amino group during the stepwise assembly of the peptide chain. chemimpex.com The hydroxyl group on the side chain of 6-hydroxynorleucine provides a reactive site for further modifications, enabling the introduction of various functional groups into the peptide structure. chemimpex.comnih.gov This versatility is particularly useful in the development of bioactive peptides for therapeutic applications, as it can improve pharmacological properties such as stability and bioavailability. chemimpex.com

Research has demonstrated the use of hydroxynorleucine-containing peptides to study post-translational modifications, such as lysine (B10760008) methylation. nih.gov By incorporating hydroxynorleucine into a peptide sequence, it can be chemically converted to an aldehyde, which then allows for the introduction of various alkyl groups, mimicking different methylation states of lysine. nih.gov This approach provides valuable tools for investigating the enzymes involved in protein methylation and demethylation, which are crucial in epigenetic regulation. nih.gov

Role in Protein Engineering and Site-Specific Protein Modification Studies

The ability to modify proteins at specific sites is a powerful tool in protein engineering, allowing researchers to study protein structure-function relationships and create proteins with novel properties. nih.gov this compound can be incorporated into protein structures, providing a unique chemical handle for site-specific modifications. nih.gov

While the direct incorporation of this compound into proteins during translation is not a standard method, synthetic and semi-synthetic approaches can be employed. Peptides containing hydroxynorleucine can be synthesized and then ligated to larger protein fragments. researchgate.net Furthermore, protein engineering strategies can be used to introduce specific recognition sites for enzymes that can then modify the protein with a hydroxynorleucine-containing moiety. uliege.benih.gov

The hydroxyl group of the incorporated hydroxynorleucine serves as a versatile point for modification. nih.gov This allows for the attachment of various molecules, including fluorophores for imaging studies, cross-linking agents to study protein-protein interactions, or other functional groups to alter the protein's activity. nih.govuq.edu.au This site-specific modification provides a level of control that is often not achievable through the random labeling of naturally occurring amino acids like lysine. nih.gov

Utilization in Bioconjugation Chemistry and Derivatization for Biochemical Probes

Bioconjugation chemistry involves the linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. mdpi.comnih.gov this compound is a valuable tool in this field due to its modifiable side chain. researchgate.net

The hydroxyl group can be derivatized to introduce a wide range of reactive groups, transforming the amino acid into a versatile biochemical probe. beilstein-journals.org For example, the hydroxyl group can be converted into an azide (B81097) or alkyne, which can then participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com These reactions are widely used to attach labels, such as fluorescent dyes or biotin, to proteins and peptides for detection and analysis. mdpi.combeilstein-journals.org

Furthermore, the hydroxyl group can be oxidized to an aldehyde, which can then be used in various bioconjugation reactions, such as the formation of oximes or hydrazones. nih.gov These ligation chemistries are valuable for attaching probes or other molecules to peptides and proteins under mild, biocompatible conditions. researchgate.net The ability to create these derivatized amino acids and incorporate them into biological systems allows for the development of sophisticated probes to study complex biological processes. beilstein-journals.org

Intermediate in the Synthesis of Chiral Bioactive Compounds

One of the most significant applications of this compound's enantiomer, L-6-hydroxynorleucine, is as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, most notably Omapatrilat (also known as Vanlev). researchgate.netscispace.comftb.com.hrcapes.gov.brnih.gov Omapatrilat is an antihypertensive drug that functions by inhibiting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). scispace.comftb.com.hr

The L-6-hydroxynorleucine produced through these enzymatic methods is then chemically converted to Omapatrilat. researchgate.net This chemoenzymatic approach highlights the industrial importance of 6-hydroxynorleucine as a precursor for clinically relevant pharmaceuticals. ftb.com.hr

Table 1: Enzymatic Synthesis of L-6-Hydroxynorleucine for Omapatrilat

Starting MaterialKey Enzyme(s)ProductYield (%)Optical Purity (%)
2-Keto-6-hydroxyhexanoic acidGlutamate (B1630785) DehydrogenaseL-6-Hydroxynorleucine89>99
Racemic 6-HydroxynorleucineD-Amino Acid Oxidase, Glutamate DehydrogenaseL-6-Hydroxynorleucine91-97>99

Data sourced from references capes.gov.brnih.gov.

This compound serves as a versatile starting material for the synthesis of a wide array of non-natural amino acid derivatives and analogs. researchgate.netresearchgate.netnih.gov The presence of the hydroxyl group allows for a multitude of chemical transformations, enabling the creation of novel amino acids with tailored properties for various research and pharmaceutical applications. chemimpex.comsioc-journal.cn

For instance, the hydroxyl group can be a precursor for introducing other functional groups. Through synthetic manipulation, it can be converted to an amine, an ether, or an ester, or used as a handle to attach more complex moieties. researchgate.net This flexibility has been exploited in the synthesis of glycosyl amino acids, where a carbohydrate donor is reacted with a hydroxynorleucine derivative to directly incorporate the amino acid into a complex carbohydrate structure. researchgate.net

Furthermore, this compound can be used to synthesize analogs of other amino acids. For example, it can be a starting point for creating lysine analogs with modified side chains. researchgate.net These non-natural amino acids can then be incorporated into peptides to probe biological processes or to develop peptide-based therapeutics with improved characteristics. nih.gov The ability to generate a diverse library of amino acid derivatives from a single precursor like this compound makes it a valuable building block in medicinal chemistry and chemical biology. nih.gov

The total synthesis of complex natural products is a cornerstone of organic chemistry, often driving the development of new synthetic methods and strategies. nih.govrsc.orgsioc-journal.cn this compound and its derivatives have found utility as precursors in the synthesis of analogs of complex natural products. researchgate.netresearchgate.net The incorporation of this non-natural amino acid can lead to analogs with altered biological activity, improved stability, or other desirable properties compared to the parent natural product. nih.govrsc.org

While direct examples of this compound in the total synthesis of natural product analogs are part of broader synthetic strategies, its role as a versatile building block is clear. researchgate.netresearchgate.net The ability to modify its side chain allows for the systematic exploration of structure-activity relationships in complex molecules. nih.govrsc.org For example, by replacing a natural amino acid residue in a peptide natural product with a derivative of this compound, chemists can investigate the importance of specific functional groups for the molecule's biological function. nih.gov This approach is crucial in medicinal chemistry for optimizing lead compounds derived from natural sources. nih.govrsc.org The development of divergent synthetic strategies that allow for the late-stage modification of complex intermediates is key to these efforts, and versatile building blocks like this compound are essential components of such strategies. nih.govrsc.org

Analytical Methodologies for D 6 Hydroxynorleucine and Its Derivatives

Chromatographic Techniques and Derivatization Strategies for Analysis

Chromatographic methods are central to the separation and quantification of D-6-Hydroxynorleucine from complex matrices. To overcome analytical challenges, derivatization is a common prerequisite, modifying the analyte to improve its chromatographic behavior and detection sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Derivatized Amino Acid Analysis

Gas chromatography is a powerful tool for separating volatile compounds. However, amino acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis as they tend to decompose in the high temperatures of the GC injector. thermofisher.comsigmaaldrich.com Derivatization is therefore an essential step, aiming to convert the polar functional groups (amino, carboxyl, and hydroxyl) into more volatile and thermally stable moieties. sigmaaldrich.com

Common derivatization approaches for amino acids include silylation and acylation. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens on the amino, carboxyl, and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com Another strategy involves acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) in combination with fluorinated alcohols (e.g., heptafluorobutanol), or the use of chloroformates like methyl chloroformate. nih.gov

Once derivatized, the volatile this compound derivative can be separated on a GC column, typically a non-polar or medium-polarity column such as a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization Reagent Abbreviation Target Functional Groups Derivative Formed Key Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -NH₂, -COOH, -OH, -SH Trimethylsilyl (TMS) Forms volatile by-products that elute early. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA -NH₂, -COOH, -OH, -SH tert-butyldimethylsilyl (TBDMS) Derivatives are more stable and less moisture-sensitive. sigmaaldrich.com
Pentafluoropropionic Anhydride / Heptafluorobutanol PFPA / HFBuOH -NH₂, -COOH, -OH Acylated ester Achieves high sensitivity. nih.gov
Methyl Chloroformate / Methanol MCF / MeOH -NH₂, -COOH Methoxycarbonyl methyl ester Does not exhibit racemization. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), represents a state-of-the-art platform for high-throughput amino acid analysis. UPLC systems use columns with smaller particles (<2 µm) than traditional HPLC, which allows for faster separations and higher resolution. While direct analysis of underivatized amino acids by UPLC-MS/MS is possible, issues with chromatographic retention and resolution for polar molecules persist. nih.govnih.gov

Therefore, pre-column derivatization, often with reagents like AQC, is frequently employed to enhance chromatographic performance and sensitivity. nih.govnih.govmurdoch.edu.au The AQC derivatization renders the amino acids more hydrophobic, improving their retention and separation on reversed-phase UPLC columns. nih.govresearchgate.net

Following separation by UPLC, the derivatized this compound enters the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions, which are then analyzed by the tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, where a specific precursor ion (the derivatized molecule) is selected and fragmented to produce a characteristic product ion, which is then detected. murdoch.edu.au This targeted approach allows for accurate quantification even in highly complex biological samples and is suitable for metabolomics and other large-scale screening studies. nih.govresearchgate.net

Table 3: Typical Parameters for UPLC-MS/MS Analysis of AQC-Derivatized Amino Acids

Parameter Typical Setting Purpose
Chromatography
Column Reversed-Phase C18 (e.g., Acquity UPLC BEH C18) Separation of hydrophobic derivatives.
Mobile Phase Gradient of aqueous buffer and acetonitrile Elution of analytes with varying polarity.
Flow Rate 0.4 - 0.6 mL/min Optimized for small particle columns.
Analysis Time < 10 minutes Enables high-throughput analysis. murdoch.edu.auresearchgate.net
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) Efficiently ionizes derivatized amino acids. murdoch.edu.au
Analysis Mode Multiple Reaction Monitoring (MRM) High selectivity and sensitivity for quantification.
Collision Gas Argon Used for collision-induced dissociation (CID) in the collision cell. murdoch.edu.au

Spectroscopic Characterization and Structural Elucidation in Research

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of this compound's structure and stereochemistry. nuvisan.com

¹H NMR: A proton NMR spectrum would confirm the presence of all non-exchangeable protons in the molecule. Key signals would include the α-proton (adjacent to the amino and carboxyl groups), the proton on the hydroxyl-bearing carbon (C6), and the distinct methylene (B1212753) (CH₂) groups along the aliphatic chain. The chemical shift, integration (number of protons), and splitting pattern (spin-spin coupling with neighboring protons) of each signal are used to assign it to a specific position in the molecule.

¹³C NMR: A carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the this compound structure, including the carbonyl carbon of the carboxylic acid, the α-carbon, the four methylene carbons in the chain, and the terminal carbon bearing the hydroxyl group.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between protons and carbons, confirming the complete structural assignment. nih.gov

NMR is also an excellent tool for assessing the purity of a sample, as impurities will give rise to additional signals in the spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
C1 (-COOH) ~10-12 ~175 Singlet
C2 (-CH(NH₂)-) ~3.7 ~55 Triplet
C3 (-CH₂-) ~1.8 ~32 Multiplet
C4 (-CH₂-) ~1.4 ~22 Multiplet
C5 (-CH₂-) ~1.5 ~30 Multiplet
C6 (-CH₂OH) ~3.6 ~62 Triplet
-NH₂ Variable - Broad Singlet
-OH Variable - Broad Singlet

Note: Predicted values are estimates and can vary based on solvent and pH.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. unito.it High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), a parent ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). researchgate.net The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For an α-amino acid like this compound, common fragmentation pathways include:

Loss of water (H₂O): A common loss from both the carboxylic acid group and the terminal hydroxyl group.

Loss of formic acid (HCOOH) or [H₂O + CO]: A characteristic fragmentation of α-amino acids, resulting in the formation of an iminium ion. unito.it

Loss of ammonia (B1221849) (NH₃): Can occur from the α-amino group.

Side-chain fragmentation: Cleavage can occur at various points along the aliphatic side chain.

By analyzing the mass-to-charge ratio (m/z) of these fragment ions, researchers can piece together the structure of the molecule and confirm the identity of this compound. unito.itresearchgate.net

Table 5: Expected Mass Fragments for Protonated this compound ([M+H]⁺, m/z 148.10)

m/z of Fragment Neutral Loss Formula of Loss Proposed Fragment Identity
130.09 H₂O H₂O Loss of water from hydroxyl or carboxyl group
114.10 NH₃ + H₂O NH₅O Loss of ammonia and water
102.09 HCOOH CH₂O₂ Loss of formic acid
84.08 HCOOH + H₂O CH₄O₃ Loss of formic acid and a second water molecule
74.06 C₄H₈O C₄H₈O Cleavage of the side chain
70.06 HCOOH + NH₃ CH₅NO₂ Loss of formic acid and ammonia

Note: The exact molecular formula of this compound is C₆H₁₃NO₃, with a monoisotopic mass of 147.0895 g/mol.

Advanced Spectroscopic Techniques for Chiral Recognition and Enantiomeric Purity Analysis

The determination of enantiomeric purity is a fundamental challenge in the analysis of chiral molecules like this compound. Advanced spectroscopic techniques, often in conjunction with chiral selectors, are indispensable for distinguishing between its D and L enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral recognition. While standard NMR spectra of enantiomers in an achiral solvent are identical, the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce diastereomeric interactions, leading to separate signals for each enantiomer. For amino acids, chiral auxiliaries such as cyclodextrins or compounds with inherent chirality can be employed as CSAs, causing observable differences in the chemical shifts (Δδ) of the corresponding protons or carbons of the D and L forms of 6-hydroxynorleucine. Although specific studies detailing the use of this technique for this compound are not prevalent in publicly accessible literature, the principles remain broadly applicable.

Another significant technique is chiral High-Performance Liquid Chromatography (HPLC), which is a cornerstone for the enantiomeric separation of amino acids. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. These stationary phases operate under reversed-phase conditions and can resolve a wide range of amino acid enantiomers. Ligand exchange chromatography with a chiral selector, such as D-penicillamine complexed with a metal ion on the stationary phase, also offers a direct method for the enantiomeric resolution of amino acids. In the context of the synthesis of L-6-hydroxynorleucine, a key intermediate for certain pharmaceuticals, HPLC methods are crucial for confirming the high optical purity, often reported to be greater than 99%. nih.gov

The following table summarizes potential advanced spectroscopic and chromatographic techniques for the chiral analysis of this compound:

TechniquePrinciplePotential Application for this compoundExpected Outcome
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) leading to distinct NMR signals for each enantiomer.Determination of enantiomeric excess (e.e.) in a solution of this compound.Separate and quantifiable signals for D- and L-6-hydroxynorleucine, allowing for the calculation of their ratio.
Chiral HPLC with Macrocyclic Glycopeptide CSP Differential interaction of enantiomers with a teicoplanin-based chiral stationary phase under reversed-phase conditions.Separation and quantification of D- and L-6-hydroxynorleucine in a mixture.Baseline-separated peaks for the D and L enantiomers, enabling accurate determination of enantiomeric purity.
Chiral HPLC with Ligand Exchange CSP Formation of transient diastereomeric metal complexes between the amino acid enantiomers and a chiral ligand on the stationary phase.Direct enantioseparation of this compound without derivatization.Distinct retention times for D- and L-6-hydroxynorleucine, allowing for their separation and quantification.

Quantitative Analysis and Purity Assessment Methodologies in Research

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet (UV) or Mass Spectrometry (MS) detector, is a primary method for quantitative analysis. For amino acids that lack a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity. However, for purity assessment, HPLC with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed to quantify non-volatile impurities that may not be UV-active. The purity of a this compound sample can be determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful absolute method for determining the concentration and purity of organic molecules, including amino acids. This technique relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample. By using a certified internal standard with a known concentration, the absolute amount of this compound can be determined without the need for a calibration curve specific to the analyte. Protons in the molecule that are well-resolved from other signals and have a suitable relaxation time are selected for quantification. The purity of the sample can then be calculated based on the quantified amount and the initial weight of the sample.

The table below outlines key methodologies for the quantitative analysis and purity assessment of this compound in a research setting:

MethodologyPrincipleApplication for this compoundKey Parameters and Considerations
Quantitative HPLC-UV/MS Separation of the analyte from impurities followed by quantification based on the detector response against a calibration curve.Determination of the concentration and purity of this compound in synthesized batches or formulations.Selection of an appropriate column and mobile phase for good peak shape and resolution. For UV detection, derivatization may be necessary. MS detection offers higher specificity.
Quantitative NMR (qNMR) Absolute quantification by relating the integral of a specific analyte signal to that of a certified internal standard of known concentration.Accurate determination of the molar concentration and purity of this compound without a reference standard of the analyte itself.Choice of a suitable internal standard with non-overlapping signals. Optimization of NMR acquisition parameters (e.g., relaxation delay) is crucial for accuracy.
HPLC with Universal Detectors (CAD/ELSD) Detection of non-volatile analytes based on light scattering after nebulization and solvent evaporation, providing a more uniform response for different compounds compared to UV.Assessment of the purity of this compound by detecting a broader range of potential impurities, including those without a chromophore.Method development requires optimization of detector parameters (e.g., nebulizer temperature) for optimal sensitivity and response.

Future Research Directions and Emerging Applications in D 6 Hydroxynorleucine Studies

Exploration of Undiscovered Biocatalytic Pathways for its Analogues

The discovery and engineering of novel enzymatic pathways are crucial for the efficient and selective synthesis of D-6-Hydroxynorleucine and its structural analogues. Future research will likely focus on harnessing the power of biocatalysis to create a diverse range of these valuable compounds.

One promising avenue is the exploration of enzyme cascades for the synthesis of γ-hydroxy amino acids. Recent studies have demonstrated the potential of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as UstD, which can perform decarboxylative aldol (B89426) additions to create these functionally rich molecules. nih.gov Through techniques like directed evolution and computationally-guided engineering, the substrate scope and efficiency of such enzymes can be expanded to accept a wider variety of aldehyde substrates, leading to the synthesis of novel this compound analogues. nih.gov

Furthermore, the engineering of non-ribosomal peptide synthetase (NRPS) domains presents another exciting frontier. nih.gov By modifying the adenylation (A) domain, which is responsible for selecting the amino acid building block, researchers can alter the substrate specificity to incorporate novel precursors, thereby generating a library of this compound derivatives. nih.gov The deletion or insertion of entire NRPS modules could also lead to the production of peptide analogues with altered structures and potentially new biological activities. nih.gov

Biocatalytic StrategyEnzyme/SystemPotential Outcome for this compound Analogues
Decarboxylative Aldol AdditionEngineered UstDSynthesis of diverse γ-hydroxy amino acid analogues. nih.gov
NRPS Domain EngineeringModified Adenylation (A) DomainsIncorporation of novel precursors to create diverse derivatives. nih.gov
NRPS Module EngineeringDeletion/Insertion of ModulesProduction of peptide analogues with altered backbones. nih.gov
Precursor-Directed BiosynthesisNRP-producing strainsGeneration of unnatural NRPs containing this compound analogues. nih.gov

Advanced Applications in Synthetic Biology and Metabolic Engineering for Specialized Amino Acid Production

Synthetic biology and metabolic engineering offer powerful tools to develop microbial cell factories for the sustainable production of specialized amino acids like this compound. nih.govresearchgate.net Future research in this area will focus on designing and optimizing artificial metabolic pathways and implementing advanced cellular engineering strategies.

Furthermore, advancements in genetic code expansion (GCE) techniques are enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby creating novel functionalities. nih.govnih.gov By developing orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs, researchers can program cells to incorporate this compound at specific positions in a target protein. nih.gov This opens up possibilities for creating enzymes with enhanced properties or therapeutic proteins with novel modes of action.

Engineering StrategyKey ComponentsApplication for this compound
Acetylation PlatformRacemase, N-acetyltransferaseHigh-titer production of N-acetyl-D-6-Hydroxynorleucine, avoiding cytotoxicity. nih.gov
Genetic Code Expansion (GCE)Orthogonal aaRS/tRNA pairsSite-specific incorporation into proteins for novel functions. nih.govnih.gov
Pathway OptimizationCRISPR, biosensorsIncreased flux towards this compound precursors. nih.gov
Co-cultivation SchemesEngineered microbial consortiaDivision of metabolic labor for efficient synthesis from simple feedstocks. nih.gov

Development of Novel Analytical Tools for In Situ Monitoring of this compound Reactions

The development of robust and sensitive analytical methods is paramount for understanding and optimizing the synthesis and application of this compound. Future efforts will likely concentrate on creating novel tools for real-time, in situ monitoring of reactions involving this and other non-canonical amino acids.

Enzyme biosensors represent a promising technology for the dynamic monitoring of D-amino acid concentrations. nih.gov Amperometric biosensors, which measure the current produced by redox reactions, are particularly well-suited for this purpose. nih.gov By immobilizing a D-amino acid oxidase, for instance, it is possible to detect the hydrogen peroxide generated during the enzymatic reaction, with the resulting current being proportional to the D-amino acid concentration. nih.gov The development of such biosensors for this compound would enable real-time tracking of its production in bioreactors or its consumption in enzymatic assays.

For more detailed analysis, derivatization followed by liquid chromatography-mass spectrometry (LC-MS/MS) remains a powerful technique. rsc.orgshimadzu.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group to form stable, fluorescent derivatives that are readily detectable. rsc.org A key advantage of AQC derivatization is the production of a common fragment ion (m/z 171) during MS/MS analysis, which can be used to screen for novel non-standard amino acids in complex biological samples. rsc.org Future work could focus on optimizing these methods for the specific detection and quantification of this compound and its metabolites.

Analytical TechniquePrincipleApplication for this compound
Amperometric BiosensorsDetection of H2O2 from oxidase activity. nih.govIn situ, real-time monitoring of production/consumption.
Chemiluminescence Flow BiosensorsLuminol reaction with H2O2. nih.govSensitive detection in flow-through systems.
LC-MS/MS with DerivatizationAQC labeling for enhanced detection and fragmentation. rsc.orgshimadzu.comScreening and quantification in complex matrices.
Capillary Electrophoresis-MSHigh-resolution separation and detection. nih.govAnalysis of enantiomeric purity and related compounds.

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals. nih.gov Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic and derivatization methods.

Biocatalysis is inherently a green technology, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and are biodegradable. researchgate.net The use of whole-cell biocatalysts, where the necessary enzymes are expressed within a microorganism, can further enhance the sustainability of the process by eliminating the need for costly and energy-intensive enzyme purification. nih.gov

In terms of derivatization, the focus will be on minimizing the use of hazardous reagents and solvents. nih.gov One-pot synthesis and multicomponent reactions (MCRs) are attractive strategies for improving atom economy and reducing waste. nih.gov For instance, the Ugi four-component reaction could potentially be adapted for the derivatization of this compound, allowing for the rapid generation of a diverse library of compounds in a single step. nih.gov The choice of solvents is also critical, with a move towards greener alternatives such as water, supercritical fluids, and bio-based solvents.

Green Chemistry PrincipleApplication in this compound Research
Use of Renewable FeedstocksMicrobial production from sugars or other biomass.
CatalysisEmployment of biocatalysts (enzymes or whole cells). nih.govresearchgate.net
Less Hazardous Chemical SynthesesAvoiding toxic reagents and intermediates. nih.gov
Safer Solvents and AuxiliariesUse of water or other green solvents.
Design for Energy EfficiencyReactions at ambient temperature and pressure. researchgate.net
Atom EconomyOne-pot synthesis and multicomponent reactions. nih.gov

Q & A

Q. How can researchers ensure their findings on this compound meet criteria for clinical translation?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Conduct IND-enabling studies (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity). Collaborate with regulatory experts early to align with FDA/EMA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.